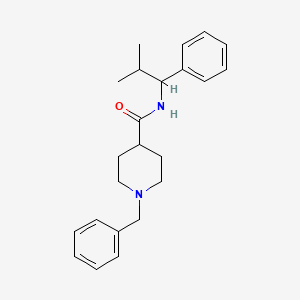

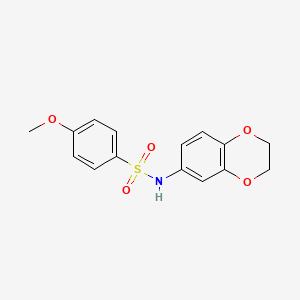

N-(3,5-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide

Description

"N-(3,5-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide" belongs to a class of organic compounds known for their potential in various chemical applications due to their unique molecular structures. These compounds often exhibit interesting properties that make them suitable for study in the fields of organic chemistry and material science.

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, including condensation reactions and specific functional group transformations. For instance, the synthesis of N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives was achieved through a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives (Gopi & Dhanaraju, 2020).

Molecular Structure Analysis

These compounds often have complex molecular structures, featuring aromatic rings and multiple functional groups. The molecular conformation can be influenced by intramolecular interactions, as seen in other similar compounds (Gowda et al., 2007).

Chemical Reactions and Properties

Acetamide derivatives, including N-(3,5-dimethylphenyl) variants, participate in various chemical reactions. These reactions are often governed by the functional groups present in the molecule and their electronic effects. The reactivity can be explored through experimental and quantum chemical investigations (Arjunan et al., 2012).

Scientific Research Applications

Structural and Biological Studies

Biological Effects of Related Compounds : A comprehensive review by Kennedy (2001) explores the biological effects of acetamide and formamide derivatives, including their mono and dimethyl derivatives. This review highlights the continued commercial importance and the biological responses to exposure, offering insights into potential research areas for related compounds (Kennedy, 2001).

Analgesic Potential of Capsaicinoids : Park et al. (1995) determined the crystal structure of a capsaicinoid analog, revealing insights into its analgesic potential. The structural analysis indicates that the orientation of various groups within the molecule affects its biological activity, suggesting that structural modification of N-(3,5-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide could explore similar bioactive properties (Park et al., 1995).

Structural Aspects of Amide Derivatives : Research by Karmakar et al. (2007) on the structural aspects of amide containing isoquinoline derivatives provides valuable insights into how structural modifications can influence the physical properties and potential applications of compounds like N-(3,5-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide (Karmakar et al., 2007).

Synthesis and Chemical Properties

Synthetic Approaches : Skladchikov et al. (2013) discuss the synthesis and structure of atropisomers related to N-acyl-N-(4-methyl-3,6-dihydro-2H-pyran-3-yl)-2-iodo-4,6-dimethylaniline. This work illustrates synthetic pathways that could be relevant for synthesizing and studying N-(3,5-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide, highlighting the impact of stereochemistry on compound properties (Skladchikov et al., 2013).

Improvement in Synthesis Methods : Fenga (2007) reports on the synthesis and improvement of similar compounds, providing a basis for optimizing synthesis routes for related acetamide derivatives. This research underscores the importance of efficient synthesis methods in the development and study of new compounds (Gong Fenga, 2007).

Potential Applications in Advanced Materials and Biochemistry

Materials Science and Fluorescence : The study of salt and inclusion compounds of 8-hydroxyquinoline-based amides by Karmakar et al. (2007) demonstrates how structural modification can lead to materials with distinct fluorescence properties, suggesting potential applications in sensing and materials science for compounds like N-(3,5-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide (Karmakar et al., 2007).

properties

IUPAC Name |

N-(3,5-dimethylphenyl)-2-(3-formyl-2-methylindol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c1-13-8-14(2)10-16(9-13)21-20(24)11-22-15(3)18(12-23)17-6-4-5-7-19(17)22/h4-10,12H,11H2,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDOAGLLGUXDPOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CN2C(=C(C3=CC=CC=C32)C=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601178898 | |

| Record name | N-(3,5-Dimethylphenyl)-3-formyl-2-methyl-1H-indole-1-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601178898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

309732-87-4 | |

| Record name | N-(3,5-Dimethylphenyl)-3-formyl-2-methyl-1H-indole-1-acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=309732-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3,5-Dimethylphenyl)-3-formyl-2-methyl-1H-indole-1-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601178898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chlorophenyl)-5-methyl-4-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-2-piperazinone](/img/structure/B5525024.png)

![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5525027.png)

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-(5-methyl-3-isoxazolyl)piperidine](/img/structure/B5525040.png)

![2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(2-methyl-1-benzofuran-5-yl)carbonyl]morpholine](/img/structure/B5525047.png)

![N-[2-(2,5-dimethylbenzoyl)phenyl]-2-pyridinecarboxamide](/img/structure/B5525059.png)

![2-(1H-benzimidazol-1-yl)-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5525061.png)

![(1-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-propylpiperidin-3-yl)methanol](/img/structure/B5525067.png)

![2-methyl-3-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5525075.png)

![[4-(methylthio)phenyl][4-(pyridin-2-ylmethoxy)piperidin-1-yl]acetic acid](/img/structure/B5525091.png)

![N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5525096.png)